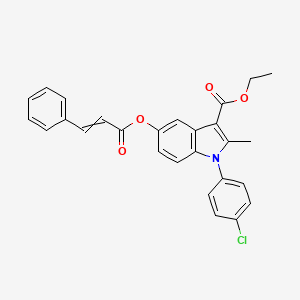

Ethyl 1-(4-chlorophenyl)-2-methyl-5-(3-phenylprop-2-enoyloxy)indole-3-carboxylate

Description

MMV666600 is a compound identified through the Medicines for Malaria Venture (MMV) open access Malaria Box. It has shown modest activity against the protozoan parasite Entamoeba histolytica, which causes amoebiasis . This compound is part of ongoing research to find new treatments for parasitic infections, particularly those that are resistant to current medications.

Properties

Molecular Formula |

C27H22ClNO4 |

|---|---|

Molecular Weight |

459.9 g/mol |

IUPAC Name |

ethyl 1-(4-chlorophenyl)-2-methyl-5-(3-phenylprop-2-enoyloxy)indole-3-carboxylate |

InChI |

InChI=1S/C27H22ClNO4/c1-3-32-27(31)26-18(2)29(21-12-10-20(28)11-13-21)24-15-14-22(17-23(24)26)33-25(30)16-9-19-7-5-4-6-8-19/h4-17H,3H2,1-2H3 |

InChI Key |

VNJSYWPAPLJIMK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |

Origin of Product |

United States |

Preparation Methods

The specific synthetic routes and reaction conditions for MMV666600 are not widely published. compounds in the MMV Malaria Box are typically synthesized through standard organic chemistry techniques, involving multiple steps of chemical reactions, purification, and characterization . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards.

Chemical Reactions Analysis

MMV666600 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific functional groups present in MMV666600 and the reagents used .

Scientific Research Applications

MMV666600 has been primarily studied for its potential as an anti-parasitic agent. It has shown modest activity against Entamoeba histolytica, with an inhibitory concentration (IC50) of 10.66 μM . This makes it a candidate for further development as a treatment for amoebiasis.

Mechanism of Action

The exact mechanism of action of MMV666600 is not fully understood. it is believed to interfere with the metabolic pathways of Entamoeba histolytica, possibly by inhibiting key enzymes or disrupting cellular processes . Further research is needed to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.